molecular formula C15H14O5 B1631601 3,4,4',7-Tetrahydroxyflavan CAS No. 93476-94-9

3,4,4',7-Tetrahydroxyflavan

Cat. No. B1631601
CAS RN: 93476-94-9
M. Wt: 274.27 g/mol
InChI Key: NTLUSUFJOUMRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan belongs to the class of organic compounds known as leucoanthocyanidins. These are flavonoids consisting of a flavan (3, 4-dihydro-2-phenyl-2H-1-benzopyran) moiety that carries two hydroxy groups at the C3- and C4-positions (2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan is primarily located in the cytoplasm. Outside of the human body, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan can be found in fruits. This makes (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Reactions and Derivatives

3,4,4',7-Tetrahydroxyflavan participates in various chemical reactions. For instance, 4′-Hydroxyflavylium salts, which are related to this compound, react with specific reagents to yield derivatives like para-hydroxyphenacyl-5-keto-tetrahydroxanthene and flavan derivatives. These compounds show isomerization to tetrahydroxanthenes in acid and alkaline media (Jurd, 1965).

Biological Interactions and Potential Therapeutic Uses

Studies indicate that compounds similar to 3,4,4',7-Tetrahydroxyflavan, such as Fisetin and Quercetin, exhibit significant interactions with DNA. These interactions might contribute to their potential therapeutic applications in diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).

Antioxidant and Anti-inflammatory Properties

Compounds closely related to 3,4,4',7-Tetrahydroxyflavan have demonstrated protective effects against hepatotoxicity. This suggests antioxidant and anti-inflammatory properties that could be relevant in treating liver-related ailments (Lu et al., 2013).

Spectroscopic Properties and Modeling

The spectroscopic properties of similar compounds, such as free phenolic 4‐arylflavan‐3‐ols, have been studied for their relevance in modeling natural phenolic oligoflavanoids. These studies contribute to our understanding of the spectroscopic behavior of compounds like 3,4,4',7-Tetrahydroxyflavan (Van Zyl et al., 1993).

Metabolic Studies and Health Effects

Research on flavan-3-ols, which are structurally related to 3,4,4',7-Tetrahydroxyflavan, has provided insights into their metabolic fate in humans. This includes understanding the formation of metabolites like glucuronidated, sulfated, and methylated derivatives, which are associated with beneficial health effects (Wiese et al., 2015).

properties

CAS RN

93476-94-9

Product Name

3,4,4',7-Tetrahydroxyflavan

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H

InChI Key

NTLUSUFJOUMRLA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O

Other CAS RN

149820-44-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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